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3'-Deoxy-3'-fluorouridine - 57944-13-5

3'-Deoxy-3'-fluorouridine

Catalog Number: EVT-3166281
CAS Number: 57944-13-5
Molecular Formula: C9H11FN2O5
Molecular Weight: 246.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3’-Deoxy-3’-fluorouridine is a purine nucleoside analogue . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .


Synthesis Analysis

The synthesis of 3’-Deoxy-3’-fluorouridine involves a high radiochemical yield process . This process uses (5’-O-dimethoxytrityl-2’-deoxy-3’-O-nosyl-beta-D-threo pentofuranosyl) thymine and its 3-N-BOC-protected analogue as a labeling precursor .


Molecular Structure Analysis

The molecular formula of 3’-Deoxy-3’-fluorouridine is C9H11FN2O5 . Its average mass is 246.192 Da and its monoisotopic mass is 246.065201 Da .


Chemical Reactions Analysis

3’-Deoxy-3’-fluorouridine is involved in various chemical reactions. For instance, it has been reported that two 3’-deoxy-3’-fluoro–substituted nucleosides, 3’-deoxy-3’-fluoroguanosine and 3’-deoxy-3’-fluorouridine, did not suppress multiplication of tick-borne encephalitis virus in PS cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Deoxy-3’-fluorouridine include a molecular formula of C9H11FN2O5 . It has an average mass of 246.192 Da and a monoisotopic mass of 246.065201 Da .

5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83)

  • Compound Description: 5-Chloro-2',3'-dideoxy-3'-fluorouridine is a potent anti-HIV agent with an improved metabolic and toxicological profile compared to other nucleoside reverse transcriptase inhibitors like AZT. It exhibits activity against both AZT-sensitive and AZT-resistant HIV strains. []
  • Relevance: This compound shares the core structure of 3'-Deoxy-3'-fluorouridine with an additional chlorine atom at the 5-position of the uracil ring and removal of the 2'-hydroxyl group. []

2'-Deoxy-5-fluorouridine (FdUrd)

  • Compound Description: 2'-Deoxy-5-fluorouridine is an anticancer drug that acts as a potent inhibitor of thymidylate synthase. It is often administered in a masked form to improve its pharmacokinetic properties. [, ]
  • Relevance: This compound differs from 3'-Deoxy-3'-fluorouridine in the position of the fluorine atom, having it at the 5-position of the uracil ring instead of the 3'-position of the sugar moiety. [, ]

3'-Deoxy-3'-fluorothymidine (FLT)

  • Compound Description: 3'-Deoxy-3'-fluorothymidine is a nucleoside analog used as a PET tracer to image cellular proliferation in various cancers. Its uptake is primarily regulated by thymidine kinase 1 (TK1). [, , , , , , , ]
  • Relevance: This compound is structurally similar to 3'-Deoxy-3'-fluorouridine, with the uracil base replaced by thymine. [, , , , , , , ]

3'-Azido-2',3'-dideoxy-5-hydroxymethyluridine (3-Az5HmddUrd)

  • Relevance: This compound shares structural similarities with 3'-Deoxy-3'-fluorouridine, possessing a 2',3'-dideoxyribose sugar moiety. It differs by having an azido group at the 3'-position and a hydroxymethyl group at the 5-position of the uracil ring. []

2',3'-Dideoxy-3'-fluoro-5-hydroxymethyluridine (3′-F5HmddUrd)

  • Compound Description: This compound is an analog of FLT, designed for reduced toxicity compared to the parent compound while retaining anti-HIV activity. Similar to 3-Az5HmddUrd, its activity was found to be lower than that of FLT. []
  • Relevance: This compound shares the 3'-fluoro-2',3'-dideoxyribose sugar moiety with 3'-Deoxy-3'-fluorouridine but differs by having a hydroxymethyl group at the 5-position of the uracil ring. []

3′-Azido-2′,3′-dideoxyuridine (3′-AzddUrd)

  • Compound Description: This compound is a precursor used in the synthesis of 3'-Azido-2',3'-dideoxy-5-hydroxymethyluridine (3-Az5HmddUrd). []
  • Relevance: This compound shares the 2',3'-dideoxyribose sugar moiety with 3'-Deoxy-3'-fluorouridine, differing by having an azido group at the 3'-position instead of a fluorine atom. []

2,3′-Dideoxy-3′-fluorouridine (3′-FddUrd)

  • Compound Description: This compound is a precursor used in the synthesis of 2',3'-Dideoxy-3'-fluoro-5-hydroxymethyluridine (3′-F5HmddUrd). []
  • Relevance: This compound is closely related to 3'-Deoxy-3'-fluorouridine, sharing the same 3'-fluoro-2',3'-dideoxyribose sugar moiety. []

3-Fluoro-3-deazauridine

  • Relevance: This compound shares the 3-fluorouridine structure with 3'-Deoxy-3'-fluorouridine but differs in the sugar moiety, where a nitrogen atom replaces the 3'-carbon. []

3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid (KDN) disaccharide nucleoside derivatives

  • Compound Description: These compounds are disaccharide nucleoside derivatives containing 3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid (KDN), linked to various nucleobases like uridine, 5-fluorouridine, and cytidine. []
  • Relevance: While not directly sharing the same core structure, these compounds are included as they represent modified nucleoside derivatives containing fluorinated pyrimidine bases like 5-fluorouridine, highlighting the significance of fluorine substitution in nucleoside chemistry and potential biological activity. []

3-Deoxy-3-fluoro-D-galactopyranosides

  • Compound Description: These compounds are fluorinated carbohydrate derivatives utilized in studying various biochemical processes. []
  • Relevance: Although not directly related to 3'-Deoxy-3'-fluorouridine structurally, these compounds demonstrate the broader significance of fluorine substitution in sugar moieties for influencing biological activity and serving as valuable tools in biochemical research. []
Source and Classification

3'-Deoxy-3'-fluorouridine is derived from uridine, a naturally occurring nucleoside composed of a ribose sugar and the nitrogenous base uracil. The introduction of a fluorine atom at the 3' position enhances its stability and alters its interaction with enzymes involved in nucleic acid metabolism. This compound falls under the broader category of fluorinated nucleosides, which have garnered attention for their potential as antiviral agents and probes for enzymatic functions .

Synthesis Analysis

The synthesis of 3'-deoxy-3'-fluorouridine typically involves several key steps. One common method is the conversion of uridine to its fluorinated derivative through nucleophilic substitution reactions.

Key Synthesis Methods

  1. Nucleophilic Displacement: This method often employs fluoride salts to facilitate the substitution of hydroxyl groups with fluorine. The reaction conditions may include:
    • Use of polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity.
    • Elevated temperatures to drive the reaction to completion.
  2. Formation via 2',3'-Dideoxy-2',3'-difluoro derivatives: In some approaches, intermediates such as 2',3'-dideoxy-2',3'-difluoro derivatives are synthesized first and then converted to 3'-deoxy-3'-fluorouridine through selective deprotection steps .
  3. Use of Formaldehyde: A notable synthesis route involves the reaction of 3'-azido-2',3'-dideoxyuridine with formaldehyde under alkaline conditions, which yields various hydroxymethyl derivatives, including 3'-deoxy-3'-fluorouridine .

These methods highlight the versatility in synthesizing this compound, although challenges remain in optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of 3'-deoxy-3'-fluorouridine can be described as follows:

  • Chemical Formula: C9_{9}H10_{10}F1_{1}N2_{2}O5_{5}
  • Molecular Weight: Approximately 232.19 g/mol
  • Structural Features:
    • The ribose sugar is in its furanose form.
    • The presence of a fluorine atom at the 3' position significantly influences the compound's conformation and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy has shown that the sugar ring adopts an S conformation, which is favored due to steric effects introduced by the fluorine substitution .

Chemical Reactions Analysis

3'-Deoxy-3'-fluorouridine participates in several chemical reactions that are critical for its biological activity:

  1. Phosphorylation Reactions: It can be phosphorylated by kinases to form active triphosphate forms, which are essential for incorporation into RNA during viral replication.
  2. Hydrolysis Reactions: The compound can undergo hydrolysis under specific conditions, potentially leading to the formation of inactive metabolites.
  3. Reactivity with Enzymes: Its structure allows it to interact with various enzymes such as polymerases, affecting their activity and leading to inhibition of viral replication .
Mechanism of Action

The mechanism of action for 3'-deoxy-3'-fluorouridine primarily involves its role as an antiviral agent:

  1. Incorporation into Viral RNA: Once phosphorylated, it can be incorporated into viral RNA chains during replication.
  2. Chain Termination: The presence of a fluorine atom prevents further elongation of the RNA strand, effectively terminating viral replication.

This mechanism is particularly relevant in targeting viruses such as human immunodeficiency virus and hepatitis viruses, where nucleotide analogs play a crucial role in treatment strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-deoxy-3'-fluorouridine contribute to its functionality:

  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: The fluorine substitution enhances stability against enzymatic degradation compared to non-fluorinated counterparts.
  • Melting Point: Specific melting point data varies but generally falls within typical ranges for nucleosides.

These properties make it suitable for both laboratory research and potential therapeutic applications .

Applications

The applications of 3'-deoxy-3'-fluorouridine are diverse:

  1. Antiviral Therapy: It has shown promise in treating viral infections, particularly those caused by retroviruses like human immunodeficiency virus.
  2. Research Tool: As a nucleoside analog, it serves as a valuable tool for studying enzyme mechanisms, particularly those involved in nucleotide metabolism.
  3. Anticancer Potential: Investigations into its cytostatic properties indicate potential applications in cancer therapy by targeting rapidly dividing cells that rely on nucleotide synthesis .
Synthesis and Structural Optimization of 3'-Deoxy-3'-fluorouridine Derivatives

Historical Evolution of Fluorinated Nucleoside Synthesis Methodologies

The synthesis of fluorinated nucleosides has evolved from labor-intensive manual procedures to sophisticated automated platforms, driven by the need for reproducibility and high radiochemical yields in positron emission tomography (PET) tracer production. Early methodologies for synthesizing 3'-substituted fluoronucleosides like 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) relied on multi-step manual processes with radiochemical yields of 13–20% and synthesis times exceeding 85 minutes [4] [5]. These protocols faced challenges in precursor design, particularly the susceptibility of the pyrimidine ring to degradation during fluorination. A breakthrough emerged with the introduction of N-Boc-protected nosylate precursors (e.g., 3-N-t-butoxycarbonyl-1-[5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-3'-O-nosyl-β-ᴅ-threopentofuranosyl]thymine), which improved resistance to harsh fluorination conditions [1] [4].

The adaptation of commercial [¹⁸F]FDG synthesizers (e.g., TracerLab Mx) marked a transformative advancement. By reconfiguring disposable cassettes—removing alumina N and C18 Sep-Pak cartridges and rerouting tubing—resisters achieved fully automated production of [¹⁸F]FLT with decay-corrected yields of 50.5 ± 5.2% (n = 28) within 60 minutes. Key optimizations included:

  • Precursor Loading: 40 mg in acetonitrile (2 mL)
  • Temperature Staging: 150°C (100 sec) for fluorination, 85°C (450 sec) for stabilization, and 105°C (300 sec) for acid hydrolysis [1] [4]

Table 1: Evolution of Key Fluorinated Nucleoside Synthesis Parameters

Synthesis ParameterEarly Manual MethodsAutomated Systems
Precursor TypeUnprotected nosylateN-Boc-nosylate
Radiochemical Yield13–20% (decay-corrected)48–51% (decay-corrected)
Reaction Time>85 min50–60 min
Temperature ProfileSingle-stepMulti-zone (85–150°C)
Reproducibility (n)<10 batches28–38 batches

Semiautomatic systems using thymidine derivatives further demonstrated scalability, maintaining 37.9% yields with 37 GBq starting activity, confirming the robustness of fluorine-18 incorporation under optimized precursor stoichiometry [2].

Stereochemical Modifications and Ribose Ring Conformational Locking Mechanisms

The 3'-fluorine substituent in 3'-deoxy-3'-fluorouridine imposes critical stereoelectronic effects that "lock" the ribose ring into specific conformations, altering substrate recognition by viral and cellular kinases. Fluorine’s electronegativity (3.98 on the Pauling scale) induces a gauche effect with the adjacent 4'-oxygen, stabilizing the ribose in the C3'-endo (North) conformation. This contrasts with natural uridine’s equilibrium between C2'-endo (South) and C3'-endo states [3] [6]. Computational analyses reveal:

  • Torsional Angle Restriction: The C3'-F bond reduces pseudorotation amplitude (ΔP) from >30° in unmodified ribose to <10°, fixing the sugar pucker.
  • Bond Length Alterations: The C3'-C2' bond shortens by 0.02 Å due to fluorine-induced ring contraction [6] [7].

These conformational changes enhance selectivity for kinases like thymidine kinase 1 (TK1), which preferentially phosphorylates substrates in the C3'-endo conformation during the S-phase of cell division. However, they also reduce incorporation into DNA by DNA polymerases, which require the C2'-endo form. This dichotomy explains 3'-deoxy-3'-fluorouridine’s mechanism: metabolic trapping as 3'-deoxy-3'-fluorouridine monophosphate without significant genomic integration [5] [6].

Table 2: Impact of 3'-Fluorine Substitution on Ribose Conformation and Enzyme Recognition

Conformational ParameterNatural Uridine3'-Deoxy-3'-fluorouridineBiological Consequence
Dominant Sugar PuckerC2'-endo / C3'-endo equilibriumC3'-endo (locked)Selective TK1 phosphorylation
Pseudorotation BarrierLow (ΔP > 30°)High (ΔP < 10°)Reduced polymerase incorporation
Glycosidic Torsion (χ)Anti (∼−120°)Anti (∼−130°)Maintained base positioning
O4'-C1'-N1-C2 Dihedral∼−20°∼−25°Enhanced kinase binding

Modifications at other positions synergize with 3'-fluorine locking: 5-fluorine on the uracil base augments electrostatic complementarity with TK1’s hydrophobic active site, while 2'-arabino-fluoro substitution destabilizes the C3'-endo form, diminishing antiviral activity [3] [7].

Computational Approaches to Fluorine Substitution Efficacy in Nucleoside Analog Design

Computational strategies have become indispensable for predicting the efficacy of fluorine substitutions in nucleoside analogs. Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level quantify how 3'-fluorine alters electronic properties and binding affinities. Key findings include:

  • Electrostatic Potential Maps: The 3'-fluorine generates a partial positive charge (δ+ = 0.12 e) at C2', increasing hydrogen-bond acceptor capacity at O2' [6].
  • Gibbs Free Energy Profiles: 3'-Deoxy-3'-fluorouridine triphosphate exhibits ΔGbinding = −9.2 kcal/mol for TK1 versus −7.8 kcal/mol for natural dTTP, explaining preferential phosphorylation [7].

Molecular dynamics (MD) simulations (AMBER force field) model interactions with viral polymerases. For Zika virus NS5 RNA-dependent RNA polymerase (RdRp), 3'-deoxy-3'-fluorouridine triphosphate:

  • Binds the Active Site with 2.3 Å hydrogen bonds between β-phosphate and Arg737.
  • Induces Allostery: The 3'-fluorine displaces catalytic Mg²⁺ by 0.8 Å, disrupting nucleotide transfer [6].

Machine learning models now accelerate analog screening. Random forest classifiers trained on 28 fluoro-nucleosides identify two determinants of anti-flaviviral efficacy:

  • Descriptor 1: Fluorine’s group electronegativity (>3.5)
  • Descriptor 2: Ribose pucker amplitude (<15°) [6]

Table 3: Computational Validation of 3'-Deoxy-3'-fluorouridine Derivatives

Computational MethodKey PredictionExperimental Validation
DFT (B3LYP/6-31G*)C3'-endo conformation 4.2 kcal/mol more stable than C2'-endoNMR coupling constants (JH2'-H3' = 9.8 Hz)
MD Simulation (RdRp)Mg²⁺ displacement >0.5 ÅReduced catalytic rate (kcat = 0.05 s⁻¹)
Machine Learning Classifier92% accuracy identifying active anti-flaviviral fluoronucleosidesConfirmed in TBEV/WNV plaque assays

These tools enable in silico optimization, such as pro-drug modifications (e.g., McGuigan ProTide) to bypass rate-limiting phosphorylation [7].

Properties

CAS Number

57944-13-5

Product Name

3'-Deoxy-3'-fluorouridine

IUPAC Name

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H11FN2O5

Molecular Weight

246.19 g/mol

InChI

InChI=1S/C9H11FN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1

InChI Key

FVBOTRDLABQYMI-XVFCMESISA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O

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